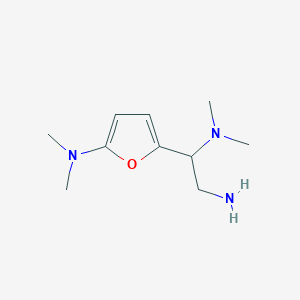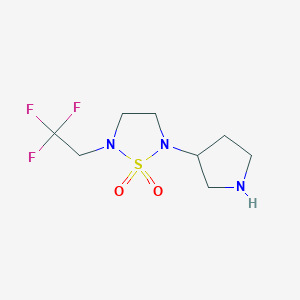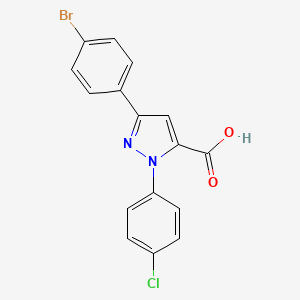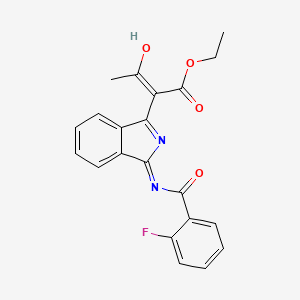
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzamido group and an isoindolylidene moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of (Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate typically involves multiple steps, starting with the preparation of the isoindole core. The synthetic route may include the following steps:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluorobenzamido Group: This step involves the reaction of the isoindole core with a fluorobenzoyl chloride in the presence of a base to form the fluorobenzamido derivative.
Formation of the Final Compound: The final step involves the reaction of the fluorobenzamido derivative with ethyl acetoacetate under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
(Z)-ethyl 2-(3-(2-fluorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 2-(3-(2-chlorobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate: This compound has a chlorobenzamido group instead of a fluorobenzamido group, which may result in different chemical and biological properties.
Ethyl 2-(3-(2-bromobenzamido)-1H-isoindol-1-ylidene)-3-oxobutanoate:
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H17FN2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl (Z)-2-[3-(2-fluorobenzoyl)iminoisoindol-1-yl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C21H17FN2O4/c1-3-28-21(27)17(12(2)25)18-13-8-4-5-9-14(13)19(23-18)24-20(26)15-10-6-7-11-16(15)22/h4-11,25H,3H2,1-2H3/b17-12-,24-19? |
InChI Key |
WRNMNAVLAVIQCF-XKVLWOBQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C1=NC(=NC(=O)C2=CC=CC=C2F)C3=CC=CC=C31 |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1=NC(=NC(=O)C2=CC=CC=C2F)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
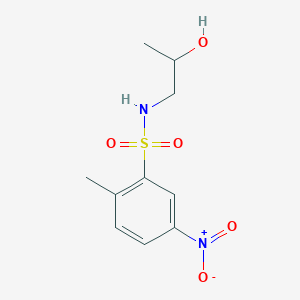
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
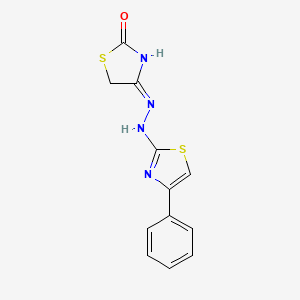
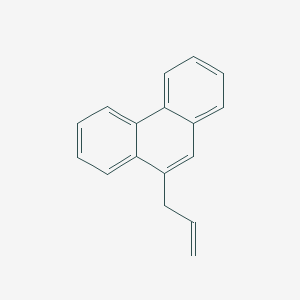
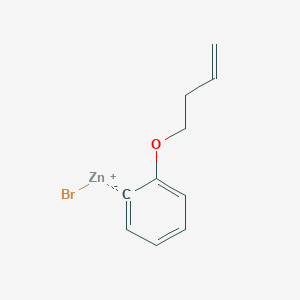
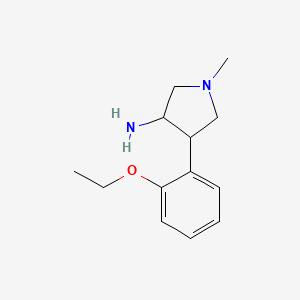
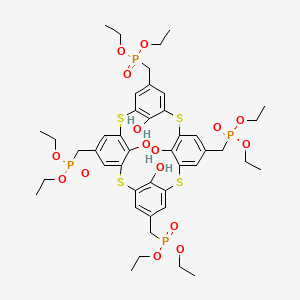
![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
